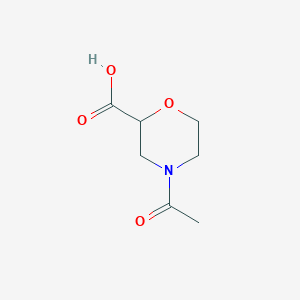
2-(1-Benzofuran-7-yl)acetonitrile
Descripción general
Descripción
2-(1-Benzofuran-7-yl)acetonitrile is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structural features of benzofuran make it a privileged structure in drug discovery, especially in the search for efficient antimicrobial and anticancer agents .
Mecanismo De Acción
Target of Action
The primary targets of 2-(1-Benzofuran-7-yl)acetonitrile are Estrogen receptor beta , Nuclear receptor coactivator 1 , and Estrogen receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in cellular growth and differentiation.
Mode of Action
It is known to interact with its targets, potentially influencing their activity and resulting in changes at the cellular level .
Biochemical Pathways
Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
The compound’s molecular weight is 15717 , which could influence its bioavailability.
Result of Action
Benzofuran compounds have been shown to exhibit various biological activities, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by storage temperature . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other compounds or variations in pH.
Análisis Bioquímico
Biochemical Properties
Benzofuran compounds, which 2-(1-Benzofuran-7-yl)acetonitrile is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran compounds have been shown to have anticancer activity against the human ovarian cancer cell line A2780
Molecular Mechanism
It is known that benzofuran compounds can interact with estrogen receptor beta, nuclear receptor coactivator 1, and estrogen receptor alpha
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-7-yl)acetonitrile typically involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. For instance, using stoichiometric (diacetoxyiodo)benzene in acetonitrile, the desired product can be isolated in good yields . Another method involves the oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve metal-catalyzed reactions. For example, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions . These catalysts can be recycled and reused without significant loss in activity, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzofuran-7-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzofuran ring, often facilitated by metal catalysts.
Common Reagents and Conditions
Oxidation: Diacetoxyiodo)benzene in acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans and benzofuran derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2-(1-Benzofuran-7-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for treating microbial infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
2-(1-Benzofuran-7-yl)acetonitrile is unique due to its specific structural features and its ability to interact with estrogen receptors. This interaction is not commonly observed in other benzofuran derivatives, making it a promising candidate for further research in drug development .
Propiedades
IUPAC Name |
2-(1-benzofuran-7-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHVJVMHDWVUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3194372.png)

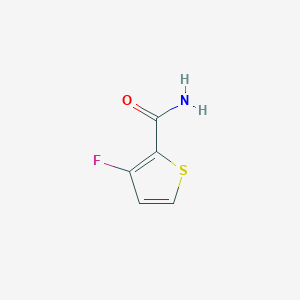
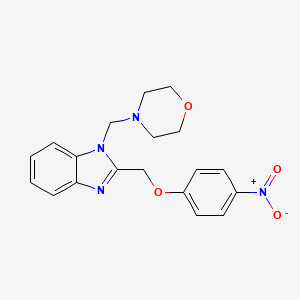
![8-Chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B3194431.png)
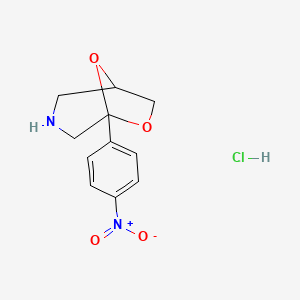
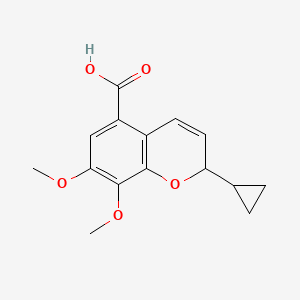
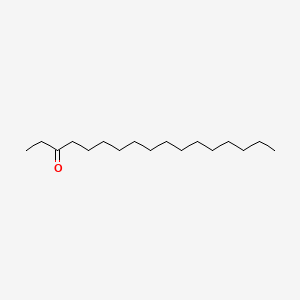
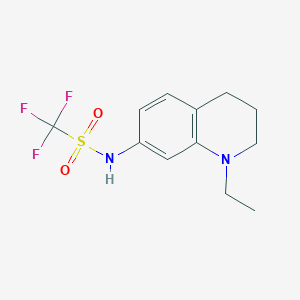

![8-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B3194468.png)

![5-bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B3194475.png)
